Ethinylestradiol sulfate-D4

Description

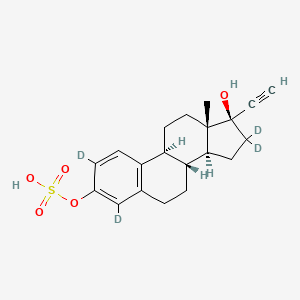

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24O5S |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C20H24O5S/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20+/m1/s1/i5D,11D2,12D |

InChI Key |

WLGIWVFFGMPRLM-LJEVPYBISA-N |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)C(=C1OS(=O)(=O)O)[2H] |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Ethinylestradiol Sulfate-D4

This technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and biological interactions of Ethinylestradiol sulfate-D4. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental methodologies, and relevant biological pathways associated with this stable isotope-labeled compound.

Core Chemical Properties

This compound is the deuterated form of Ethinylestradiol sulfate (B86663), a major metabolite of the synthetic estrogen Ethinylestradiol. The incorporation of deuterium (B1214612) atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry, providing a distinct mass difference from its endogenous counterpart without significantly altering its chemical behavior.

Below is a summary of the key chemical properties of this compound and its non-deuterated analog.

| Property | This compound | Ethinylestradiol sulfate |

| Molecular Formula | C₂₀H₂₀D₄O₅S[1] | C₂₀H₂₄O₅S[2] |

| Molecular Weight | 380.49 g/mol [1] | 376.47 g/mol [2] |

| Synonyms | 17α-Ethynylestradiol 3-sulfate-D4 | EE sulfate, 17α-Ethynylestradiol 3-sulfate[2] |

| Physical State | Solid (assumed, based on non-deuterated form) | Data not available |

| Isotopic Purity | Not specified in literature, but typically >98% for commercial standards. | Not Applicable |

Note: Several deuterated forms of Ethinylestradiol exist, including 17α-Ethynylestradiol-2,4,16,16-D4 (Molecular Formula: C₂₀H₂₀D₄O₂, Molecular Weight: 300.43 g/mol ), which is the non-sulfated form.

Experimental Protocols: Quantification by LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of Ethinylestradiol in biological matrices. Below is a synthesized, detailed methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols.[3][4][5][6]

Sample Preparation

This workflow outlines the extraction of Ethinylestradiol from a plasma sample, a common procedure in pharmacokinetic studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethinylestradiol sulfate - Wikipedia [en.wikipedia.org]

- 3. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. ijpsr.com [ijpsr.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Characterization of Ethinylestradiol sulfate-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway and characterization of Ethinylestradiol sulfate-D4. This deuterated analog of Ethinylestradiol sulfate (B86663) is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.

Introduction

Ethinylestradiol, a potent synthetic estrogen, is a common component of oral contraceptives. Its sulfated metabolite, Ethinylestradiol sulfate, is a major circulating form of the drug in the body. The deuterated version, this compound, provides a stable isotope-labeled internal standard essential for accurate quantification in bioanalytical methods. This guide outlines a plausible synthetic route and the expected analytical characterization of this important molecule.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a three-step process starting from estrone (B1671321), a readily available steroid precursor. The proposed pathway involves:

-

Ethynylation of Estrone: Introduction of the ethynyl (B1212043) group at the C17 position.

-

Deuteration of Ethinylestradiol: Selective incorporation of four deuterium (B1214612) atoms.

-

Sulfation of Ethinylestradiol-D4: Addition of a sulfate group at the C3 hydroxyl position.

A schematic of the proposed synthetic pathway is illustrated below.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethinylestradiol from Estrone

This procedure is based on established methods for the ethynylation of steroidal ketones.[1][2]

-

Materials: Estrone, Potassium tert-butoxide, Acetylene (B1199291) gas, Tetrahydrofuran (THF, anhydrous), Hydrochloric acid (HCl).

-

Procedure:

-

To a solution of potassium tert-butoxide in anhydrous THF at 0-5 °C, bubble purified acetylene gas for 1 hour.

-

Slowly add a solution of estrone in anhydrous THF to the reaction mixture while maintaining the temperature and continuing the acetylene bubbling.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction by carefully adding water and then neutralize with dilute HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield Ethinylestradiol.

-

Step 2: Synthesis of Ethinylestradiol-D4 (17α-Ethynylestradiol-2,4,16,16-D4)

The deuteration of the aromatic ring and the positions adjacent to the ketone in the precursor (or a related intermediate) can be achieved under acidic or basic conditions with a deuterium source. The specific labeling pattern (2,4,16,16-D4) suggests a multi-step or carefully controlled single-step process.[3][4][5][6]

-

Materials: Ethinylestradiol, Deuterium oxide (D₂O), Acid or base catalyst (e.g., DCl in D₂O or NaOD in D₂O).

-

Procedure (Conceptual):

-

Aromatic Deuteration (Positions 2 and 4): Dissolve Ethinylestradiol in a suitable solvent and treat with a deuterated acid (e.g., D₂SO₄) or perform a Lewis acid-catalyzed exchange with a deuterium source.

-

Aliphatic Deuteration (Positions 16,16): This is more challenging on the final Ethinylestradiol structure. It is plausible that this deuteration is carried out on an earlier intermediate, such as estrone, prior to ethynylation. This would involve base-catalyzed enolization in the presence of D₂O.

-

The combined protocol would likely involve a multi-step sequence to achieve the specific labeling pattern.

-

After the exchange reactions, the product is isolated by neutralization and extraction.

-

Purification is performed by chromatography.

-

Step 3: Synthesis of this compound

The sulfation of the phenolic hydroxyl group at C3 can be accomplished using a variety of sulfating agents.

-

Materials: Ethinylestradiol-D4, Sulfur trioxide pyridine complex, Pyridine (anhydrous).

-

Procedure:

-

Dissolve Ethinylestradiol-D4 in anhydrous pyridine.

-

Add the sulfur trioxide pyridine complex portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

Quench the reaction by the addition of water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

The product can be isolated by precipitation or extraction.

-

Purify the crude this compound by recrystallization or chromatography.

-

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Caption: Workflow for the characterization of this compound.

Predicted Analytical Data

The following tables summarize the predicted quantitative data for this compound based on the known data for the unlabeled compound and general principles of spectroscopy.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₂₀H₂₀D₄O₅S |

| Monoisotopic Mass | 380.1596 Da |

| Appearance | White to off-white solid |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Absence of signals for aromatic protons at positions 2 and 4. - Absence of signals for the methylene (B1212753) protons at C16. - Characteristic signals for the remaining steroid core protons and the ethynyl proton. |

| ¹³C NMR | - Signals for the deuterated carbons (C2, C4, C16) will be triplets (due to C-D coupling) and will have significantly lower intensity. - Shifts of carbons adjacent to the deuterated positions may be slightly altered (isotope effect).[7][8][9] |

| Mass Spectrometry (ESI-) | - Expected [M-H]⁻ ion at m/z 379.15. - Fragmentation pattern will be similar to the unlabeled compound, but with mass shifts corresponding to the deuterated fragments. |

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M-H]⁻ | 379.1519 |

| [M+Na-2H]⁻ | 401.1338 |

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of this compound. The detailed protocols and predicted analytical data serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require this stable isotope-labeled standard for their studies. The successful synthesis and thorough characterization of this compound are paramount for its reliable use in quantitative bioanalytical assays.

References

- 1. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]

- 2. Preparation method of ethinylestradiol - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis of C-19 deuterium labelled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer vaginal ring drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.qub.ac.uk [pure.qub.ac.uk]

Ethinylestradiol Sulfate-D4: A Technical Guide for Researchers in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of Ethinylestradiol sulfate-D4 in scientific research, focusing on its critical role as an internal standard in the quantitative analysis of ethinylestradiol. Ethinylestradiol (EE), a potent synthetic estrogen, is a key component in oral contraceptives and hormone replacement therapies. Accurate measurement of its concentration in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. This guide provides a comprehensive overview of the methodologies, quantitative parameters, and workflows where its deuterated analog, Ethinylestradiol-D4, is indispensable.

Core Application: An Internal Standard for Quantitative Mass Spectrometry

This compound, and more commonly its non-sulfated counterpart Ethinylestradiol-D4 (EE-d4), serves a singular, critical function in research: it is the gold-standard internal standard for the quantification of ethinylestradiol in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5][6][7][8]

The rationale for using a deuterated internal standard lies in its chemical and physical properties. Ethinylestradiol-D4 is structurally identical to ethinylestradiol, except that four hydrogen atoms have been replaced by deuterium (B1214612) atoms.[7] This subtle modification results in a molecule that:

-

Co-elutes chromatographically with the unlabeled analyte (ethinylestradiol).

-

Exhibits identical ionization efficiency and fragmentation patterns in the mass spectrometer.

-

Is distinguishable by its higher mass-to-charge ratio (m/z) .

This allows for the correction of variability during sample preparation and analysis, such as extraction losses, matrix effects, and instrument fluctuations, thereby ensuring high accuracy and precision in the final concentration measurement.

Quantitative Data from Bioanalytical Methods

The following tables summarize key quantitative parameters from published LC-MS/MS methods that utilize Ethinylestradiol-D4 as an internal standard for the quantification of ethinylestradiol in human plasma.

Table 1: Stock and Spiking Solution Concentrations

| Parameter | Concentration | Solvent | Reference |

| Ethinylestradiol Stock Solution | 400.00 µg/mL | 100% Methanol (B129727) | [3][9] |

| Ethinylestradiol-D4 Stock Solution | 400.00 µg/mL | 100% Methanol | [3][9] |

| Ethinylestradiol Intermediate Solution | 1.200 µg/mL | 20% Methanol | [3][9] |

| Ethinylestradiol-D4 Intermediate Solution | 4.000 µg/mL | 20% Methanol | [9] |

Table 2: Calibration Curve and Quality Control (QC) Sample Concentrations in Human Plasma

| Parameter | Concentration Range | Reference |

| Linearity Range | 5.000 – 308.560 pg/mL | [2][3][4] |

| Linearity Range | 2.5 - 500 pg/mL | [1][5] |

| QC Low | 5.200 pg/mL | [2] |

| QC Medium | 44.880 pg/mL | [2] |

| QC High | 179.520 pg/mL | [2] |

Table 3: Mass Spectrometry Parameters for Dansyl-Derivatized Analytes

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Reference |

| Dansyl-Ethinylestradiol | 530.2 | 171.1 | 49 V | [10] |

| Dansyl-Ethinylestradiol-D4 | 534.2 | 171.0 | Not Specified | [10] |

| Dansyl-Ethinylestradiol-D4 | 530.30 | 171.10 | Not Specified | [3][9] |

Note: Derivatization with dansyl chloride is a common strategy to enhance the ionization efficiency and sensitivity of ethinylestradiol analysis.[1][5][10][11]

Experimental Protocols

The following is a generalized, detailed methodology for the quantification of ethinylestradiol in human plasma using Ethinylestradiol-D4 as an internal standard, based on common practices reported in the literature.[1][2][3][4][5][11]

1. Preparation of Standards and Quality Control Samples

-

Stock Solutions: Prepare individual stock solutions of ethinylestradiol and Ethinylestradiol-D4 in 100% methanol at a concentration of 400 µg/mL.[3][9]

-

Spiking Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent, such as 20% methanol.

-

Calibration Standards and QCs: Spike known concentrations of ethinylestradiol working solutions and a fixed concentration of the Ethinylestradiol-D4 internal standard working solution into blank human K2-EDTA plasma to prepare calibration curve standards and quality control samples.

2. Sample Preparation (Extraction)

A combination of solid-phase extraction (SPE) and liquid-liquid extraction (LLE) is often employed to isolate the analytes from the complex plasma matrix.[2][3][4]

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode) with methanol followed by water.

-

Load the plasma sample (pre-treated, if necessary).

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).

-

-

Liquid-Liquid Extraction (LLE):

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

3. Derivatization (Optional but Recommended for High Sensitivity)

To enhance the signal intensity in the mass spectrometer, the extracted samples are often derivatized with dansyl chloride.[1][5][10][11]

-

Add a solution of dansyl chloride in a suitable solvent (e.g., acetone) and a buffer (e.g., sodium bicarbonate) to the dried extract.

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time.

-

After cooling, the derivatized product may be subjected to a further clean-up step, such as another LLE with hexane.[1][5]

4. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[2][3][4]

-

Use an isocratic or gradient mobile phase, typically consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 2 mM ammonium (B1175870) formate).[2][3][4]

-

-

Mass Spectrometric Detection:

5. Data Analysis and Quantification

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of ethinylestradiol to Ethinylestradiol-D4.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

-

Determine the concentration of ethinylestradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Workflow for Bioanalytical Quantification of Ethinylestradiol

Caption: Bioanalytical workflow for ethinylestradiol quantification.

Logical Relationship of Components in Quantitative Analysis

Caption: Ratiometric approach for accurate quantification.

References

- 1. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. assets.fishersci.com [assets.fishersci.com]

Ethinylestradiol Sulfate-D4: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for Ethinylestradiol Sulfate-D4. This deuterated analog of Ethinylestradiol sulfate (B86663) serves as a crucial internal standard in bioanalytical studies, particularly for pharmacokinetic and metabolic profiling. Understanding the data presented in a CoA is paramount for ensuring the accuracy and reliability of experimental results.

Compound Identification and Specifications

A Certificate of Analysis for this compound typically begins with fundamental identifying information and product specifications. This section ensures the correct material is being used and meets the required quality standards for research and development.

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | 17α-Ethynylestradiol-2,4,16,16-d4 3-(hydrogen sulfate) |

| CAS Number | 350820-06-3 (for the non-sulfated d4 analog) |

| Molecular Formula | C₂₀H₁₉D₄NaO₅S (as sodium salt) |

| Molecular Weight | 402.47 g/mol (as sodium salt)[1] |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥98% |

| Isotopic Enrichment | ≥99 atom % D |

| Storage Conditions | -20°C[1] |

Analytical Data for Characterization

The core of the CoA provides quantitative data from various analytical techniques to confirm the identity, purity, and isotopic labeling of the compound.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight and isotopic purity of this compound.

| Parameter | Observed Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Mass Transition (for EE-d4 after derivatization) | m/z 534.00 > 171.10[2] |

| Accurate Mass | 402.14 (for the free acid form)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Detailed methodologies are crucial for replicating and validating the analytical results. The following sections outline typical experimental protocols used in the analysis of Ethinylestradiol, where this compound would be used as an internal standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 50 x 2 mm, 5 µm).[5]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a modifier like formic acid (e.g., 80:20 v/v acetonitrile:water with 1% formic acid).[5]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm.

-

Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is commonly used for the determination of Ethinylestradiol in biological matrices, employing Ethinylestradiol-D4 as an internal standard.[5][6][7][8]

-

Sample Preparation:

-

Extraction: Ethinylestradiol and the internal standard (Ethinylestradiol-D4) are extracted from the biological matrix (e.g., human plasma) using liquid-liquid extraction with a solvent like methyl t-butyl ether or a solid-phase extraction (SPE) cartridge.[5][6]

-

Derivatization: To enhance sensitivity, the extracted analytes are often derivatized with a reagent such as dansyl chloride.[2][5][6]

-

Reconstitution: The final extract is evaporated to dryness and reconstituted in the mobile phase.[5]

-

-

LC System:

-

Column: A C18 reverse-phase column (e.g., Syncronis C18, 50 mm × 2.1 mm, 1.7 µm).[6]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium (B1175870) formate).[7][8]

-

-

MS/MS System:

-

Ionization: Heated electrospray ionization (HESI) in positive ion mode.[6]

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[6][7]

-

Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For dansylated Ethinylestradiol-D4, a transition of m/z 534.00 > 171.10 has been reported.[2]

-

Visualized Workflows and Pathways

Analytical Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of Ethinylestradiol in a biological sample using Ethinylestradiol-D4 as an internal standard.

Metabolic Pathway of Ethinylestradiol

Ethinylestradiol is metabolized in the body, with sulfation being a major pathway. Ethinylestradiol sulfate is a significant metabolite.[9]

This technical guide serves as a comprehensive resource for understanding the critical information presented in a Certificate of Analysis for this compound. By carefully evaluating the provided data and understanding the methodologies used for its characterization, researchers can confidently employ this internal standard in their studies, leading to robust and reliable analytical outcomes.

References

- 1. Ethynyl Estradiol 3-Sulfate Sodium Salt-d4 [lgcstandards.com]

- 2. lcms.cz [lcms.cz]

- 3. Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer vaginal ring drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethinylestradiol sulfate - Wikipedia [en.wikipedia.org]

A Technical Guide to Ethinylestradiol-d4 Analogs for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of deuterated analogs of ethinylestradiol, primarily focusing on Ethinylestradiol sulfate-D4 and its closely related variant, 17α-Ethinylestradiol-d4. These isotopically labeled compounds are indispensable tools in pharmaceutical research and development, particularly as internal standards for the highly sensitive and accurate quantification of ethinylestradiol in biological matrices. This document outlines the commercial availability of these standards, their key characteristics, and detailed experimental protocols for their application in bioanalytical assays.

Commercial Suppliers and Quantitative Data

Several reputable chemical suppliers provide Ethinylestradiol-d4 analogs for research purposes. The following table summarizes the key quantitative data for these products, facilitating a comparative assessment for procurement.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |

| MedChemExpress | This compound | HY-154775S | Not Specified | C₂₀H₂₀D₄O₅S | 380.49 | Not Specified |

| LGC Standards | Ethynyl Estradiol 3-Sulfate Sodium Salt-d4 | TRC-E685117 | 724762-79-2 | C₂₀H₁₉D₄NaO₅S | 402.47 | Not Specified |

| Simson Pharma | 17a-Ethinylestradiol-2,4,16,16-D4 | E050006 | 350820-06-3 | C₂₀H₂₀D₄O₂ | 300.40 | Certificate of Analysis available |

| Clearsynth | 17-Alpha-Ethinyl Estradiol-d4 | Not Specified | 350820-06-3 | C₂₀H₂₀D₄O₂ | Not Specified | Certificate of Analysis available |

Note: Purity and isotopic enrichment data are often lot-specific and can be found on the Certificate of Analysis provided by the supplier.

Application in Bioanalytical Methods: Experimental Protocols

Deuterated ethinylestradiol analogs are predominantly used as internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of ethinylestradiol quantification in complex biological samples like human plasma.[1] The co-elution of the analyte and the isotopically labeled internal standard allows for the correction of variations in sample preparation and instrument response.[2][3]

Sample Preparation: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

A robust sample preparation is crucial for removing interferences from the plasma matrix. A common approach involves a combination of SPE and LLE.[4]

-

Materials:

-

Human plasma (K2-EDTA)

-

Ethinylestradiol-d4 internal standard solution

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Tert-butyl methyl ether (TBME)

-

Acetonitrile

-

2 mM Ammonium Formate Buffer

-

-

Protocol:

-

To a 500 µL aliquot of human plasma, add the Ethinylestradiol-d4 internal standard.

-

Perform Solid Phase Extraction (SPE) using a C18 cartridge to initially clean up the sample.

-

Follow with a Liquid-Liquid Extraction (LLE) step using TBME to further isolate the analyte and the internal standard from the plasma matrix.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]

-

Chromatographic Separation: LC-MS/MS Analysis

The separation of ethinylestradiol and its deuterated internal standard is typically achieved using a C18 analytical column.[4]

-

Instrumentation:

-

Chromatographic Conditions:

Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4]

-

Ionization Mode: Positive ion spray.[4]

-

MRM Transitions:

-

Ethinylestradiol: The specific precursor and product ion transitions should be optimized for the instrument used.

-

Ethinylestradiol-d4 (IS): The MRM transition for the deuterated internal standard is monitored simultaneously. For example, a potential transition could be m/z 530.30 → 171.10.[5]

-

The method is validated for linearity, precision, accuracy, and recovery to ensure reliable quantification of ethinylestradiol in the low pg/mL range.[4][5]

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of ethinylestradiol using a deuterated internal standard.

Caption: Experimental workflow for ethinylestradiol quantification.

This guide provides a foundational understanding of the commercial sources and analytical applications of Ethinylestradiol-d4 analogs. Researchers are encouraged to consult the specific documentation provided by the suppliers and relevant scientific literature for the most accurate and up-to-date information.

References

- 1. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 17a-Ethinylestradiol-2,4,16,16-D4 | CAS No- 350820-06-3 | Simson Pharma Limited [simsonpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Ethinylestradiol sulfate-D4 molecular weight and formula

This technical guide provides an in-depth overview of Ethinylestradiol sulfate-D4, a deuterated form of the major metabolite of Ethinylestradiol. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, analytical applications, and metabolic context.

Core Compound Data

This compound is a stable isotope-labeled version of Ethinylestradiol sulfate (B86663). The incorporation of deuterium (B1214612) atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods.[1][2][3]

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₀D₄O₅S | [4] |

| Molecular Weight | 380.49 g/mol | [1] |

| Synonyms | 17α-Ethynylestradiol-d4 3-sulfate | N/A |

| Primary Application | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS) | [1][2][3] |

Metabolic Pathway of Ethinylestradiol

Ethinylestradiol (EE) undergoes extensive first-pass metabolism in the liver and intestine.[5] The primary metabolic pathways involve sulfation and hydroxylation. The sulfated form, Ethinylestradiol sulfate, is a major circulating metabolite.[6] 2-hydroxylation, catalyzed predominantly by cytochrome P-450 IIIA4, is a significant oxidative reaction, and the resulting catechol estrogen can be further metabolized.[7] Ethinylestradiol sulfate can be considered a reservoir for the active Ethinylestradiol, although the conversion rate back to the parent compound is relatively low.[4]

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Ethinylestradiol in biological matrices. Below is a representative experimental protocol for the determination of Ethinylestradiol in human plasma using LC-MS/MS.

Protocol: Quantification of Ethinylestradiol in Human Plasma by LC-MS/MS

This protocol outlines a method for the sensitive determination of Ethinylestradiol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ethinylestradiol-D4 as an internal standard.[8][9]

1. Materials and Reagents

-

Ethinylestradiol (analytical standard)

-

Ethinylestradiol-D4 (internal standard)

-

Human plasma (K2-EDTA)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium Formate

-

Tert-butyl methyl ether (TBME)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Water (deionized)

2. Standard and Sample Preparation

-

Stock Solutions: Prepare stock solutions of Ethinylestradiol and Ethinylestradiol-D4 in methanol at a concentration of 400.00 µg/mL.

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a methanol/water mixture.

-

Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to create a calibration curve (e.g., 5.0 - 310 pg/mL) and QC samples at low, medium, and high concentrations.

-

Sample Preparation: To 500 µL of plasma sample, calibration standard, or QC, add the internal standard (Ethinylestradiol-D4) solution.

3. Extraction Procedure

-

Solid Phase Extraction (SPE) followed by Liquid-Liquid Extraction (LLE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with water/methanol mixtures of increasing organic strength.

-

Elute the analyte and internal standard with methanol.

-

Perform a liquid-liquid extraction on the eluate using TBME.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18, 50 mm x 3.0 mm, 1.8 µm

-

Mobile Phase: Acetonitrile and 2 mM Ammonium Formate buffer (e.g., 80:20 v/v)

-

Flow Rate: 0.300 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ethinylestradiol: Monitor the specific precursor to product ion transition.

-

Ethinylestradiol-D4: Monitor the specific precursor to product ion transition (e.g., m/z 530.30 → 171.10).[9]

-

-

5. Data Analysis

-

Quantify Ethinylestradiol in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Experimental Workflow

The following diagram illustrates the workflow for the quantification of Ethinylestradiol in a biological sample using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetics of ethynyloestradiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfotransferase 1E1 is a low km isoform mediating the 3-O-sulfation of ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 17 alpha-ethynylestradiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. researchgate.net [researchgate.net]

Navigating the Isotopic Landscape of Ethinylestradiol Sulfate-D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic purity of Ethinylestradiol sulfate-D4, a critical internal standard in bioanalytical studies. The document outlines the significance of isotopic purity, presents representative data on isotopic distribution, details experimental protocols for its determination, and illustrates the synthetic and analytical workflows.

Introduction: The Significance of Isotopic Purity

Deuterium-labeled internal standards, such as this compound, are indispensable for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies.[1][2] The accuracy of these analyses hinges on the isotopic purity of the internal standard. Isotopic purity refers to the percentage of the molecule that contains the specified number of deuterium (B1214612) atoms (in this case, four) relative to molecules with fewer or no deuterium atoms (D0, D1, D2, D3). The presence of significant levels of unlabeled (D0) or partially labeled species can interfere with the quantification of the endogenous analyte, leading to inaccurate results. Therefore, a thorough characterization of the isotopic distribution is paramount for ensuring data integrity.

Quantitative Data on Isotopic Purity

While specific isotopic distribution data can vary between synthetic batches and manufacturers, a representative Certificate of Analysis for a high-quality this compound standard would typically exhibit the following characteristics. The data presented below is a hypothetical but realistic representation for illustrative purposes.

Table 1: Representative Isotopic Distribution of Ethinylestradiol-D4

| Isotopic Species | Notation | Representative Abundance (%) |

| Unlabeled | D0 | < 0.1 |

| Mono-deuterated | D1 | < 0.5 |

| Di-deuterated | D2 | < 1.0 |

| Tri-deuterated | D3 | < 5.0 |

| Tetra-deuterated | D4 | > 93.5 |

Table 2: Quality Control Specifications for this compound

| Parameter | Specification |

| Chemical Purity (by HPLC) | ≥ 98%[3] |

| Isotopic Enrichment (D4) | ≥ 93% |

| Total Deuterium Incorporation | ≥ 99% (sum of D1 to D4) |

Synthesis and Potential Isotopic Impurities

The synthesis of this compound typically involves a two-stage process: the deuteration of Ethinylestradiol followed by sulfation. The isotopic distribution is primarily determined in the first stage. A plausible synthetic route for Ethinylestradiol-D4 (specifically 17-α-Ethynylestradiol (2,4,16,16-D₄)) involves the introduction of deuterium at specific positions of the steroid core.[3]

The primary sources of isotopic impurities (D0, D1, D2, D3 species) are incomplete deuteration reactions and back-exchange of deuterium for hydrogen during workup and purification steps. The subsequent sulfation at the 3-hydroxyl group is a well-established reaction and is not expected to alter the isotopic distribution of the steroid core.

Caption: Simplified synthetic workflow for this compound.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is typically achieved using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Method

Objective: To determine the relative abundance of D0, D1, D2, D3, and D4 species of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of approximately 1 µg/mL with the initial mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and separation of the analyte from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Mass Range: m/z 100-500.

-

Resolution: Set to a high resolution (e.g., > 30,000 FWHM) to resolve the isotopic peaks.

-

Data Acquisition: Acquire full scan mass spectra.

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the [M-H]⁻ ions for each isotopic species (D0 to D4).

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each species relative to the total integrated area of all isotopic peaks.

-

Caption: Experimental workflow for isotopic purity analysis by LC-HRMS.

NMR Spectroscopy Method

Objective: To confirm the positions of deuterium labeling and to provide an orthogonal assessment of isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

-

NMR Experiments:

-

¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration (C2, C4, and C16) provides qualitative confirmation of successful labeling.

-

²H NMR: Acquire a deuterium NMR spectrum. The presence of signals corresponding to the labeled positions confirms the sites of deuteration.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. The signals for the carbon atoms attached to deuterium will be split into multiplets (due to C-D coupling) and will be of lower intensity, confirming the labeling positions.

-

-

Data Analysis:

-

Integration of the residual proton signals in the ¹H NMR spectrum can be used to estimate the percentage of non-deuterated species at each labeled position.

-

Comparison of the integrals in the ²H NMR spectrum provides information on the relative deuterium incorporation at different sites.

-

Conclusion

The rigorous assessment of the isotopic purity of this compound is a cornerstone of reliable bioanalytical method development and validation. By employing high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently characterize the isotopic distribution of this critical internal standard. Understanding the potential for isotopic impurities arising from the synthetic process further aids in the interpretation of analytical data. This guide provides a framework for ensuring the quality and accuracy of quantitative studies that rely on this compound.

References

Stability and Storage of Ethinylestradiol Sulfate-D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethinylestradiol sulfate-D4. As a deuterated stable isotope-labeled internal standard, its purity and stability are critical for accurate quantification in research and clinical applications. This document synthesizes available data on the storage, handling, and potential degradation of this compound and its parent compound, ethinylestradiol.

Compound Overview

This compound is the deuterated form of Ethinylestradiol 3-sulfate, a major metabolite of the synthetic estrogen, Ethinylestradiol. The introduction of deuterium (B1214612) atoms at specific positions of the molecule provides a distinct mass signature for its use as an internal standard in mass spectrometry-based analytical methods.

Chemical Structure:

-

IUPAC Name: [(8R,9S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-2,4,16,16-tetradeuterio-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate (B86663)

-

Molecular Formula: C₂₀H₂₀D₄O₅S

-

Molecular Weight: Approximately 380.5 g/mol

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on information from various suppliers and general guidelines for steroid stability.

Solid Form (Neat Compound)

| Storage Condition | Duration | Recommendations |

| Long-term | Up to 3 years | Store at -20°C in a tightly sealed, light-resistant container. |

| Short-term | Up to 2 years | Store at 4°C in a tightly sealed, light-resistant container. |

| Shipping | Varies | Typically shipped at ambient temperature. Upon receipt, store at the recommended long-term or short-term conditions. |

In Solution

| Storage Condition | Duration | Recommendations |

| Long-term | Up to 6 months | Store stock solutions at -80°C in tightly sealed, light-resistant containers. |

| Short-term | Up to 1 month | Store stock solutions at -20°C in tightly sealed, light-resistant containers. |

| Working Solutions | Freshly Prepared | It is highly recommended to prepare working solutions fresh on the day of use. |

| Freeze-Thaw Cycles | Avoid | Repeated freeze-thaw cycles should be avoided to prevent degradation. Aliquoting stock solutions into single-use vials is recommended. |

Stability Profile

Direct and comprehensive stability data for this compound is limited in publicly available literature. Therefore, the stability profile is inferred from studies on the parent compound, ethinylestradiol, and general knowledge of the stability of steroid sulfates. The deuterium labeling is generally considered to enhance metabolic stability but may not significantly alter susceptibility to chemical degradation.

Thermal Stability

Studies on the thermal degradation of the non-deuterated, non-sulfated ethinylestradiol indicate that the compound is relatively stable at ambient temperatures. Significant decomposition of ethinylestradiol has been observed to start at temperatures above 175°C. While this provides a general indication, the sulfate group in this compound may influence its thermal stability.

Photostability

Ethinylestradiol has been shown to be susceptible to photodegradation. Exposure to UV light can lead to the formation of various degradation products. Therefore, it is crucial to protect both the solid compound and its solutions from light.

| Condition | Compound | Degradation Half-life | Key Findings |

| UVB Irradiation in Purified Water | Ethinylestradiol | 22.8 hours | Degradation follows first-order kinetics.[1] |

| UVB Irradiation in River Water | Ethinylestradiol | 2.0 hours | The presence of other substances in natural water can accelerate photodegradation. |

pH and Hydrolytic Stability

Oxidative Stability

Forced degradation studies on ethinylestradiol have shown that it is susceptible to oxidative stress.[2][3][4] The addition of an oxidative agent has been shown to significantly accelerate the degradation of ethinylestradiol.[1]

Potential Degradation Pathways

Based on the degradation studies of ethinylestradiol, the following degradation pathways can be anticipated for this compound, primarily affecting the ethinylestradiol core structure. The sulfate group may also be hydrolyzed.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

The following are generalized protocols for conducting stability studies on this compound, based on ICH guidelines and common practices for pharmaceutical reference standards.[5][6][7][8][9][10][11]

Protocol for Long-Term and Accelerated Stability Testing of Solid Compound

This protocol is designed to establish the re-test period for the solid form of this compound.

Caption: Experimental workflow for solid-state stability testing.

Methodology:

-

Sample Preparation: Use at least three primary batches of this compound. Characterize the initial samples (time zero) for appearance, purity (using a stability-indicating HPLC or LC-MS/MS method), and any other relevant physical and chemical properties.

-

Storage: Store the samples in containers that mimic the proposed storage and distribution packaging. The containers should be tightly sealed and protect the compound from light.

-

Long-Term Storage: -20°C ± 5°C.

-

Accelerated Storage: 4°C ± 2°C with 75% ± 5% relative humidity (RH).

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Method: Employ a validated stability-indicating analytical method, such as HPLC with UV or MS detection, capable of separating the intact compound from any potential degradation products.

-

Data Analysis: At each time point, assess the samples for any changes in appearance and determine the purity. Quantify any degradation products. The data will be used to establish a re-test period.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

Methodology:

-

Sample: Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Photodegradation: Expose the sample solution to a light source according to ICH Q1B guidelines.

-

Thermal Stress: Heat the solid compound at a high temperature (e.g., 80°C) for a specified period.

-

-

Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS) to identify and quantify the parent compound and any degradation products.

Analytical Methods for Stability Testing

A stability-indicating analytical method is one that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of ethinylestradiol and its derivatives.[12][13][14][15]

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a suitable wavelength or fluorescence detection for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound, especially in biological matrices. It is also a powerful tool for the identification of unknown degradation products.

Conclusion

This compound is a stable compound when stored under the recommended conditions. The primary stability concerns are potential hydrolysis of the sulfate group, photodegradation, and oxidation. To ensure the integrity of this internal standard, it is imperative to store it in a tightly sealed, light-resistant container at -20°C for long-term storage and to handle solutions with care, avoiding light exposure and repeated freeze-thaw cycles. The implementation of robust stability testing protocols, as outlined in this guide, is essential for establishing an appropriate re-test period and ensuring the accuracy of analytical results. Further forced degradation studies would be beneficial to fully elucidate the degradation pathways and products of this specific deuterated and sulfated compound.

References

- 1. A model of natural degradation of 17-α-ethinylestradiol in surface water and identification of degradation products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 7. snscourseware.org [snscourseware.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. japsonline.com [japsonline.com]

- 10. gmpsop.com [gmpsop.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Automated stability-indicating high-performance liquid chromatographic assay for ethinyl estradiol and (levo)norgestrel tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

Technical Guide: Ethinylestradiol Sulfate-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethinylestradiol Sulfate-D4, a deuterated analog of the sulfated metabolite of ethinylestradiol. This document is intended for use by researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in bioanalytical assays.

Compound Identification and Properties

This compound is a synthetic, deuterated form of the major metabolite of ethinylestradiol. The deuterium (B1214612) labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of ethinylestradiol and its metabolites in biological matrices.

Two key deuterated forms are commercially available:

-

Ethynyl Estradiol (B170435) 3-Sulfate Sodium Salt-d4 : This is the sulfated form of deuterated ethinylestradiol.

-

17-Alpha-Ethinyl Estradiol-d4 : This is the non-sulfated, deuterated parent compound.

This guide focuses on this compound and its application in methods quantifying the parent compound, ethinylestradiol.

| Property | Ethynyl Estradiol 3-Sulfate Sodium Salt-d4 | 17-Alpha-Ethinyl Estradiol-d4 |

| CAS Number | 724762-79-2 (Unlabelled)[1] | 350820-06-3[2] |

| Molecular Formula | C₂₀H₁₉D₄NaO₅S | C₂₀H₂₀D₄O₂ |

| Molecular Weight | 402.47 g/mol | 300.43 g/mol |

| Synonyms | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol 3-(Hydrogen Sulfate) Sodium Salt-d4 | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol |

Analytical Applications and Experimental Protocols

Ethinylestradiol-d4 is primarily used as an internal standard in the quantification of ethinylestradiol in biological samples, most commonly human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction, chromatography, and ionization, thus correcting for matrix effects and variability in the analytical process.

General Experimental Workflow

The quantification of ethinylestradiol in plasma using Ethinylestradiol-d4 as an internal standard typically follows the workflow below.

Detailed Experimental Protocols

Below are summarized protocols from published analytical methods. These protocols demonstrate the utility of Ethinylestradiol-d4 in sensitive bioanalysis.

Method 1: LC-MS/MS without Derivatization

This method is suitable for the direct quantification of ethinylestradiol.

-

Sample Preparation :

-

Spike plasma samples with Ethinylestradiol-d4 internal standard.

-

Perform Solid Phase Extraction (SPE) using a suitable sorbent (e.g., C18).

-

Alternatively, use Liquid-Liquid Extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE).

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) formate.

-

Flow Rate : Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection :

-

Ionization : Electrospray Ionization (ESI) in positive or negative mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

Method 2: LC-MS/MS with Dansyl Chloride Derivatization

Derivatization with dansyl chloride can significantly enhance the ionization efficiency and, therefore, the sensitivity of the assay.

-

Sample Preparation and Derivatization :

-

Extract ethinylestradiol and the internal standard from plasma as described in Method 1.

-

After evaporation, reconstitute the residue in a basic buffer (e.g., sodium bicarbonate).

-

Add a solution of dansyl chloride in acetone (B3395972) and incubate at an elevated temperature (e.g., 60°C).

-

Perform a back-extraction into an organic solvent like hexane.

-

Evaporate the final extract and reconstitute for injection.

-

Quantitative Data from Analytical Methods

The following tables summarize key parameters from various validated LC-MS/MS methods for ethinylestradiol quantification using a deuterated internal standard.

Table 1: Sample Preparation and Chromatographic Conditions

| Parameter | Method A | Method B | Method C |

| Extraction | SPE (SOLA SCX)[3] | LLE (MTBE) | SPE followed by LLE |

| Derivatization | Dansyl Chloride[3] | None | None |

| Column | Syncronis C18 (50x2.1mm, 1.7µm)[3] | Luna C18 (50x2mm, 5µm) | SB C18 HT (50x3.0mm, 1.8µm)[4] |

| Mobile Phase | Acetonitrile/Water/Formic Acid (80:20:1) | Acetonitrile/Water (80:20 v/v) with 2mM Ammonium Formate[4] | Acetonitrile/2mM Ammonium Formate (80:20 v/v)[4] |

| Flow Rate | Not Specified | 0.3 mL/min[4] | 0.3 mL/min[4] |

| Run Time | Not Specified | 4.0 min | 4.0 min[4] |

Table 2: Mass Spectrometry Parameters and Performance

| Parameter | Method A | Method B | Method C |

| Instrument | TSQ Vantage[3] | Not Specified | API 5500[4] |

| Ionization | HESI (+)[3] | ESI (+) | Turbo Ion Spray (+)[4] |

| MRM Transition (Analyte) | Not Specified | Not Specified | 297.2 -> 134.1 |

| MRM Transition (IS) | Not Specified | Not Specified | 301.2 -> 136.1 |

| Linear Range | 5 - 200 pg/mL[3] | 2.5 - 500 pg/mL | 5.0 - 308.6 pg/mL[4] |

| LLOQ | 5 pg/mL[3] | 2.5 pg/mL | 5.0 pg/mL[4] |

| Recovery | Within acceptance limits[3] | Not Specified | 68.48% (mean)[4] |

| Precision (%CV) | Not Specified | < 15% | < 19.74% (intra- and inter-day)[4] |

Metabolism and Signaling Pathways

Ethinylestradiol undergoes extensive metabolism, primarily in the liver. The main metabolic pathways are hydroxylation by cytochrome P450 (CYP) enzymes, followed by conjugation with sulfate (B86663) or glucuronic acid.

Metabolic Pathway of Ethinylestradiol

The sulfation of ethinylestradiol is a critical metabolic step, catalyzed by sulfotransferase (SULT) enzymes. SULT1E1 has been identified as the primary enzyme responsible for the 3-O-sulfation of ethinylestradiol at clinically relevant concentrations.[5]

Signaling Pathway of Ethinylestradiol

Ethinylestradiol exerts its biological effects primarily by acting as an agonist for estrogen receptors (ERα and ERβ). Its sulfated metabolite, ethinylestradiol sulfate, is generally considered biologically inactive but can be converted back to the active form by steroid sulfatases.

The contraceptive effect of ethinylestradiol is mediated through its action on the hypothalamic-pituitary-gonadal axis.

Conclusion

This compound and its non-sulfated counterpart are indispensable tools for the accurate quantification of ethinylestradiol in clinical and research settings. The use of these deuterated internal standards in LC-MS/MS assays provides the necessary precision and accuracy for pharmacokinetic and bioequivalence studies. A thorough understanding of the analytical methodologies and the metabolic pathways of ethinylestradiol is crucial for the successful application of these compounds in drug development.

References

Navigating the In Vitro Metabolic Landscape of Ethinylestradiol Sulfate-D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethinylestradiol (EE), a synthetic estrogen, is a cornerstone of oral contraceptives and hormone replacement therapies. Its metabolic fate is a critical determinant of its efficacy and safety profile. The use of deuterated analogs, such as Ethinylestradiol sulfate-D4, in metabolic studies offers a powerful tool for elucidating biotransformation pathways and quantifying metabolite formation with high precision. This technical guide provides an in-depth overview of the in vitro metabolic fate of Ethinylestradiol, with a specific focus on what can be inferred for its deuterated sulfate (B86663) conjugate, this compound. While direct quantitative data for the D4 variant is limited in publicly available literature, this guide synthesizes the extensive knowledge on Ethinylestradiol's metabolism to provide a robust framework for researchers.

Core Metabolic Pathways of Ethinylestradiol In Vitro

The in vitro metabolism of Ethinylestradiol is characterized by two primary phases of biotransformation: Phase I oxidation, primarily hydroxylation, and Phase II conjugation, which includes sulfation and glucuronidation. These processes are mediated by a host of enzymes predominantly found in the liver and intestinal wall.

Phase I Metabolism: Oxidation

The initial and most significant oxidative transformation of Ethinylestradiol is 2-hydroxylation, leading to the formation of 2-hydroxyethinylestradiol. This reaction is principally catalyzed by the cytochrome P450 (CYP) enzyme system.

-

CYP3A4: This is the major enzyme responsible for the 2-hydroxylation of Ethinylestradiol in the human liver.

-

CYP2C9: This enzyme also contributes to the 2-hydroxylation of Ethinylestradiol, albeit to a lesser extent than CYP3A4.

The resulting catechol estrogen, 2-hydroxyethinylestradiol, is a reactive metabolite that can be further metabolized or bind to cellular macromolecules.

Phase II Metabolism: Conjugation

Following oxidation, or directly acting on the parent molecule, Phase II enzymes facilitate the conjugation of Ethinylestradiol and its metabolites, increasing their water solubility and promoting their excretion.

-

Sulfation: Ethinylestradiol is extensively sulfated, primarily at the 3-hydroxyl group, to form Ethinylestradiol-3-sulfate. This reaction is catalyzed by sulfotransferases (SULTs), with SULT1E1 being a key enzyme in both the liver and intestine.

-

Glucuronidation: Glucuronidation is another major conjugation pathway for Ethinylestradiol. The formation of Ethinylestradiol-3-glucuronide and Ethinylestradiol-17-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs).

Metabolic Fate of this compound: An Extrapolation

While specific quantitative studies on the in vitro metabolism of this compound are not widely available, the metabolic pathways are expected to be qualitatively identical to those of the non-deuterated compound. The deuterium (B1214612) atoms in the D4-labeled molecule are typically introduced at positions that are not directly involved in the primary metabolic reactions.

However, the presence of deuterium can lead to a kinetic isotope effect (KIE) , where the cleavage of a carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond. If any of the deuterium atoms in this compound are located at a site of metabolic attack (e.g., a position undergoing hydroxylation), a decrease in the rate of that specific metabolic pathway could be observed. This could potentially lead to a shift in the overall metabolite profile, with a relative increase in the products of metabolic pathways that are not affected by the deuterium substitution. For instance, if the D4 labeling is on the aromatic ring, a decrease in the rate of aromatic hydroxylation might be observed.

Quantitative Data on Ethinylestradiol Metabolism In Vitro

The following tables summarize key quantitative parameters for the in vitro metabolism of Ethinylestradiol, which can serve as a baseline for studies involving its deuterated analogs.

| Enzyme | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| Human Liver Microsomes | Ethinylestradiol | 2-Hydroxyethinylestradiol | 50 | - | - | [1] |

| Human Liver Microsomes | Ethinylestradiol | Ethinylestradiol Glucuronide | - | - | 0.7 | [2] |

| Human Intestinal Microsomes | Ethinylestradiol | Ethinylestradiol Glucuronide | - | - | 1.3 | [2] |

| SULT1E1 | Ethinylestradiol | Ethinylestradiol Sulfate | 0.0067 | - | - | [3] |

| SULT1A3 | Ethinylestradiol | Ethinylestradiol Sulfate | 0.0189 | - | - | [3] |

| Enzyme | Inhibitor | IC50 (µM) | Reference |

| SULT1E1 | 2,6-dichloro-4-nitrophenol (DCNP) | 20 | [3] |

| SULT1E1 | Quercetin | 0.6 | [3] |

| SULT1A3 | 2,6-dichloro-4-nitrophenol (DCNP) | 12.4 | [3] |

| SULT1A3 | Quercetin | 7 | [3] |

Experimental Protocols

1. In Vitro Metabolism of Ethinylestradiol using Human Liver Microsomes

This protocol outlines a general procedure for assessing the oxidative metabolism of Ethinylestradiol.

-

Materials:

-

Human liver microsomes (pooled)

-

Ethinylestradiol (or this compound)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard

-

-

Procedure:

-

Prepare a stock solution of Ethinylestradiol in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the Ethinylestradiol stock solution.

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

-

2. In Vitro Sulfation of Ethinylestradiol

This protocol is designed to study the sulfation of Ethinylestradiol using recombinant SULT enzymes or cytosolic fractions.

-

Materials:

-

Recombinant human SULT1E1 or liver/intestinal cytosol

-

Ethinylestradiol (or this compound)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Tris-HCl buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (for quenching)

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, and MgCl2.

-

Add the SULT enzyme or cytosolic fraction and Ethinylestradiol to the reaction mixture.

-

Pre-incubate at 37°C for 3 minutes.

-

Initiate the reaction by adding PAPS.

-

Incubate at 37°C for a defined period.

-

Stop the reaction with ice-cold acetonitrile.

-

Centrifuge and analyze the supernatant by LC-MS/MS for the formation of Ethinylestradiol sulfate.

-

Visualizations

Caption: Primary in vitro metabolic pathways of Ethinylestradiol.

Caption: General experimental workflow for in vitro metabolism studies.

Conclusion

The in vitro metabolic fate of Ethinylestradiol is well-characterized, involving a network of oxidative and conjugative pathways. While direct quantitative data for this compound is sparse, the established metabolic map of Ethinylestradiol provides a robust predictive framework. Researchers investigating the deuterated analog should anticipate similar metabolic products but remain mindful of potential kinetic isotope effects that could alter the quantitative distribution of metabolites. The experimental protocols and data presented herein offer a solid foundation for designing and interpreting in vitro studies aimed at fully elucidating the metabolic fate of this compound.

References

Methodological & Application

Application Note: High-Sensitivity Quantification of Ethinylestradiol in Human Plasma using LC-MS/MS with Ethinylestradiol-D4 as an Internal Standard

For Research Use Only. Not for Use in Diagnostic Procedures.

Abstract

This application note presents a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethinylestradiol (EE) in human plasma. Ethinylestradiol-D4 (EE-D4) is utilized as an internal standard (IS) to ensure accuracy and precision. The protocol involves sample preparation by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by derivatization with dansyl chloride to enhance ionization efficiency and sensitivity. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic and bioequivalence studies requiring low picogram per milliliter (pg/mL) detection limits.

Introduction

Ethinylestradiol is a potent synthetic estrogen widely used in oral contraceptives.[1][2] Due to its low dosage and extensive metabolism, highly sensitive analytical methods are required for its quantification in biological matrices to support pharmacokinetic and bioequivalence studies.[2] LC-MS/MS has become the method of choice for this application due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as Ethinylestradiol-D4, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[3][4] This application note provides a detailed protocol for the analysis of ethinylestradiol in human plasma using Ethinylestradiol-D4 as an internal standard.

While this document focuses on the analysis of ethinylestradiol, the principles and methodologies described can be adapted for the analysis of its metabolites, such as ethinylestradiol sulfate (B86663). For the quantification of ethinylestradiol sulfate, the ideal internal standard would be Ethinylestradiol sulfate-D4. Although a specific protocol for this analyte and its deuterated standard was not found in the public domain during the literature search, the methods outlined below for sample preparation, derivatization (if necessary for the sulfate conjugate), and LC-MS/MS analysis would serve as an excellent starting point for method development.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ethinylestradiol and Ethinylestradiol-D4 in methanol (B129727).[1]

-

Working Standard Solutions: Serially dilute the ethinylestradiol stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions at various concentrations.[1]

-

Internal Standard Working Solution: Dilute the Ethinylestradiol-D4 stock solution with a 50:50 (v/v) mixture of methanol and water to prepare the internal standard working solution.[1]

Sample Preparation

A multi-step sample preparation procedure involving liquid-liquid extraction, derivatization, and solid-phase extraction is recommended for achieving high sensitivity.[1]

-

Liquid-Liquid Extraction (LLE):

-

To 750 µL of plasma sample, add 100 µL of 0.1M hydrochloric acid and mix briefly.[1]

-

Add the internal standard working solution.

-

Add 2.5 mL of a 50:50 (v/v) mixture of hexane (B92381) and methyl-tert-butyl ether (MTBE).[1]

-

Vortex for 15 minutes and then centrifuge at 4000 rpm for 5 minutes.[1]

-

Transfer 2 mL of the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.[1]

-

-

Derivatization:

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a SOLA SCX (10 mg/1 mL) SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][5]

-

After derivatization, add 500 µL of water to the sample and load it onto the conditioned SPE cartridge.[1]

-

Wash the cartridge twice with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.[1][5]

-

Elute the analyte and internal standard with 2 x 200 µL of a 90:10 (v/v) mixture of acetonitrile (B52724) and 2-propanol.[1]

-

The eluate is ready for injection into the LC-MS/MS system.[1]

-

Logic Diagram: Sample Preparation Workflow

References

Application Notes and Protocols for Ethinylestradiol Analysis in Human Plasma

These application notes provide detailed protocols for the sample preparation of ethinylestradiol in human plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following methods are described: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) followed by LLE.

Introduction

Ethinylestradiol is a synthetic estrogen widely used in oral contraceptives. Due to its potent nature, it is present in very low concentrations in human plasma, necessitating highly sensitive and robust analytical methods for pharmacokinetic and bioequivalence studies.[1][2] Effective sample preparation is critical to remove endogenous interferences and concentrate the analyte to achieve the required low limits of quantification.[3] This document outlines three common sample preparation techniques and their corresponding analytical performance. Derivatization with dansyl chloride is often employed to enhance the mass spectrometric response of ethinylestradiol.[3][4]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide excellent sample cleanup.[4] Mixed-mode cation exchange SPE, in particular, has been shown to be effective for the extraction of ethinylestradiol from human plasma.[4]

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is based on the use of a mixed-mode cation exchange SPE cartridge.[4]

Materials:

-

Human plasma sample

-

Internal standard (e.g., ethinylestradiol-d4)

-

Water

-

5 mM Ammonium (B1175870) formate (B1220265) (pH 4.5)

-

Water/methanol (95:5 v/v)

-

Water/methanol (80:20 v/v)

-

100 mM Sodium bicarbonate (pH 10.5)

-

Dansyl chloride in acetone (B3395972) (1 mg/mL)

-

SOLA SCX SPE cartridges

Procedure:

-

Sample Pre-treatment: To 475 µL of human plasma, add 25 µL of standard spiking solution and 50 µL of internal standard solution. For blank samples, add 75 µL of water. Dilute the samples with 500 µL of 5 mM ammonium formate at pH 4.5.[4]

-

SPE Cartridge Conditioning: Condition the SOLA SCX SPE cartridge with 1000 µL of methanol followed by 1000 µL of water.[4]

-

Sample Loading: Load the pre-treated sample (1050 µL) onto the conditioned SPE cartridge.[4]

-

Washing:

-

Elution: Elute the analyte with 1000 µL of methanol.[4]

-

Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 50 °C.[4]

-

Derivatization:

-

Post-Derivatization Cleanup (Optional but Recommended): A second SPE step can be performed to remove excess derivatization reagents.[4]

-

Analysis: The resulting extract is ready for LC-MS/MS analysis.[4]

Workflow Diagram: Solid-Phase Extraction (SPE)

Caption: Workflow for Solid-Phase Extraction of Ethinylestradiol.

Liquid-Liquid Extraction (LLE)